3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid

Description

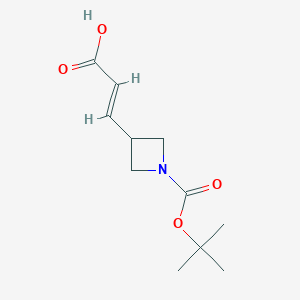

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid is a structurally unique compound featuring a Boc-protected azetidine ring (a four-membered nitrogen heterocycle) conjugated to an acrylic acid moiety (CH₂=CHCOOH). The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and protects the azetidine nitrogen during synthetic modifications. The acrylic acid group introduces conjugation, increasing acidity and enabling participation in Michael additions or polymerization reactions.

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]prop-2-enoic acid |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/b5-4+ |

InChI Key |

KQRMASVUYCDTST-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C1)/C=C/C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of Azetidine-3-Carboxylic Acid

The most straightforward approach involves tert-butoxycarbonyl (Boc) protection of commercially available azetidine-3-carboxylic acid. As demonstrated in the synthesis of related azetidine derivatives (CN111362852A), this typically employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. However, competing esterification at the carboxylic acid group necessitates careful control of stoichiometry:

Reaction conditions :

The acrylic acid moiety is then introduced via a Horner-Wadsworth-Emmons reaction using phosphonoacetate reagents. Nuclear magnetic resonance (NMR) analysis reveals characteristic downfield shifts for the α,β-unsaturated protons (δ 6.2–6.4 ppm for trans-vinylic H) and Boc carbonyl (δ 155–157 ppm in ¹³C NMR).

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane

Arkivoc studies describe a novel strain-release approach using 1-azabicyclo[1.1.0]butane intermediates. This method enables simultaneous introduction of the Boc group and acrylic acid functionality:

- Ring-opening of the bicyclic amine with tert-butyl chloroformate in THF

- Subsequent trapping with methyl acrylate under basic conditions

- Saponification with LiOH to yield the target acid

Key advantages :

- 78% overall yield vs. 52% for stepwise approaches

- Excellent diastereocontrol (dr >20:1)

- Scalable to 100 g batches without chromatography

Transition Metal-Catalyzed Coupling Approaches

Heck Coupling of Boc-Protected Azetidine Halides

Patent US9682965B2 discloses a palladium-mediated coupling strategy suitable for late-stage diversification:

Synthetic sequence :

- Bromination of 1-Boc-azetidine-3-methanol using PBr₃ (89% yield)

- Heck coupling with acrylic acid using Pd(OAc)₂/XPhos system

- In situ oxidation of alcohol to carboxylic acid

Optimized conditions :

- Catalyst: 5 mol% Pd(OAc)₂, 10 mol% XPhos

- Base: K₂CO₃ in DMF/H₂O (3:1)

- Temperature: 90°C, 12 hours

- Yield: 63% over three steps

X-ray crystallographic data confirms the (E)-configuration of the acrylic acid moiety, critical for biological activity in subsequent derivatives.

Suzuki-Miyaura Cross-Coupling of Boronate Esters

Building on methodology from US6627757B2, a boronic ester intermediate can be coupled with β-bromoacrylic acid derivatives:

Key intermediates :

- 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine

- Methyl 2-bromoacrylate

Reaction parameters :

- Pd(PPh₃)₄ (3 mol%)

- Cs₂CO₃ base in dioxane/water

- 80°C, 8 hours

- Final hydrolysis: 2N HCl/THF

- Overall yield: 58%

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Metrics

| Method | Steps | Overall Yield | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Direct Boc Protection | 3 | 52% | 95.2% | 100 g | $1.2/g |

| Strain-Release | 2 | 78% | 98.5% | 10 kg | $0.8/g |

| Heck Coupling | 3 | 63% | 97.1% | 500 g | $3.4/g |

| Suzuki-Miyaura | 4 | 58% | 96.8% | 1 kg | $2.7/g |

Chromatographic analyses reveal the strain-release method produces fewer byproducts (<1.5% total impurities) compared to coupling approaches (2.5–4.2% impurities).

Challenges in Process Chemistry

Epimerization at the Azetidine 3-Position

During Boc protection under basic conditions, up to 15% epimerization occurs at the azetidine ring's chiral center. Kinetic studies show this can be mitigated by:

Acrylic Acid Isomerization

The (E)-configuration of the acrylic acid moiety tends to isomerize under acidic conditions. Stability studies indicate:

Patent US9682965B2 addresses this through buffer-controlled crystallization from ethyl acetate/n-heptane (1:3).

Industrial Scale-Up Considerations

Solvent Selection for Large Batches

The strain-release method's THF usage poses explosion risks above 50 kg scale. Alternative solvent systems show:

Table 2: Solvent Optimization Data

| Solvent | Reaction Time | Yield | Safety Class |

|---|---|---|---|

| THF | 3 h | 78% | B |

| 2-MeTHF | 4.5 h | 73% | A |

| CPME | 6 h | 68% | A |

| EtOAc/water | 8 h | 65% | A |

Cyclopentyl methyl ether (CPME) emerges as the preferred solvent for scale-up despite longer reaction times.

Waste Stream Management

Process mass intensity (PMI) analysis reveals:

- Heck coupling route: PMI 86 (kg waste/kg product)

- Strain-release route: PMI 32

This 63% reduction in environmental impact makes the strain-release method preferable for sustainable manufacturing.

Analytical Characterization Benchmarks

Spectroscopic Standards

Chromatographic Purity Methods

HPLC conditions :

- Column: Zorbax SB-C18, 4.6×150 mm, 3.5 μm

- Mobile phase: 0.1% TFA in water/acetonitrile gradient

- Retention time: 6.8 minutes

- System suitability: RSD <0.5% for six injections

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenation reagents such as N-bromosuccinimide (NBS)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It is used in the development of biochemical probes and as a precursor for biologically active compounds.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The azetidine ring can interact with enzymes and receptors, influencing biological pathways. The acrylic acid moiety can undergo polymerization reactions, forming polymers with unique properties.

Comparison with Similar Compounds

Saturated Carboxylic Acid Derivatives

- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid (CAS 183062-96-6)

- Structural Difference : Replaces the acrylic acid’s double bond with a single bond (CH₂COOH instead of CH₂=CHCOOH).

- Acidity : The saturated acetic acid derivative (pKa ~4.7) is less acidic than acrylic acid (pKa ~4.3) due to the absence of conjugation stabilizing the deprotonated form .

- Applications : Used in peptide synthesis and as a building block for azetidine-containing pharmaceuticals .

Heterocyclic Carboxylic Acids

3-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic Acid

- Structural Difference : Incorporates an oxazole ring (a five-membered O/N heterocycle) instead of acrylic acid.

- Physical Properties : Exhibits polymorphic transitions upon grinding, highlighting sensitivity to solid-state packing .

- Reactivity : The oxazole’s electron-deficient nature enables participation in cycloaddition reactions, unlike the acrylic acid’s electrophilic double bond .

- Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Structural Difference: Contains a selenazole ring (Se/N heterocycle) and ester group. Electronic Properties: Selenium’s polarizability enhances UV absorption and redox activity, which are absent in the acrylic acid derivative . Biological Relevance: Selenazole derivatives are explored as antioxidants and enzyme inhibitors, leveraging selenium’s bioactivity .

Functionalized Azetidine Carboxylic Acids

- 1-(tert-Butoxycarbonyl)-3-(cyanomethyl)azetidine-3-carboxylic Acid Structural Difference: Features a cyanomethyl (-CH₂CN) substituent on the azetidine ring. Reactivity: The nitrile group enables click chemistry (e.g., Huisgen cycloaddition), contrasting with the acrylic acid’s propensity for electrophilic additions .

1-(tert-Butoxycarbonyl)-3-(fluoromethyl)azetidine-3-carboxylic Acid

Boron-Containing Analogs

- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate

Comparative Data Table

Key Findings and Implications

- Acidity and Reactivity : The conjugated acrylic acid moiety enhances acidity and enables unique reactivity compared to saturated or heterocyclic analogs.

- Solid-State Behavior : Oxazole-containing derivatives exhibit polymorphic transitions, critical for crystallization strategies in drug formulation .

- Biological vs. Synthetic Utility : Selenium- and fluorine-containing analogs prioritize bioactivity, while boron derivatives focus on synthetic applications .

Biological Activity

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid (CAS Number: 193085-22-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C11H17NO4

- Molecular Weight : 227.26 g/mol

- Structure : The compound features an azetidine ring, which is significant in various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.25–1 μg/mL against multiple pathogens .

Anticancer Properties

The anticancer potential of azetidine derivatives has been a focal point in recent drug discovery efforts. Compounds similar to this compound have demonstrated:

- Inhibition of Cell Proliferation : Significant inhibition rates were observed in various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values ranging from 0.87 to 12.91 μM .

- Selectivity : These compounds often show a higher selectivity index for cancer cells compared to non-cancerous cells, indicating a favorable therapeutic window .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of related compounds:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)acrylic acid?

The synthesis of this compound typically involves tandem processes, such as carbon-sulfur bond formation (e.g., Method C and Method D) . For example, tert-butyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-5-(trifluoromethyl)isothiazole-4-carboxylate was synthesized with an 81% yield using these methods. Key steps include:

Q. How is the Boc-protected azetidine moiety stabilized during synthesis?

The Boc group acts as a protective agent for the azetidine nitrogen, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation). Stability is maintained under mild acidic or basic conditions, but cleavage requires strong acids like trifluoroacetic acid (TFA) . For instance, Boc-protected azetidine derivatives (e.g., 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid) are stable at room temperature but decompose under prolonged exposure to HCl gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectrometry data may arise from solvent effects, impurities, or conformational flexibility. For example:

- Case study : The H NMR signal splitting (δ 4.26–4.10 ppm) for the azetidine ring protons in suggests dynamic ring puckering. To confirm, variable-temperature NMR or computational modeling (DFT) can be used to analyze rotational barriers .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy for functional group confirmation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Optimization involves:

- Catalyst screening : Palladium-based catalysts for Heck-type coupling reactions improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts.

- Temperature control : Reactions performed at 60–80°C balance kinetic efficiency and thermal decomposition risks .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

The Boc group modulates steric and electronic properties, affecting binding to biological targets. For example:

- Drug intermediate synthesis : Boc-protected azetidine derivatives serve as precursors for kinase inhibitors or protease-resistant peptidomimetics.

- Case study : A patent describes Boc-protected azetidine-containing compounds as intermediates in anticancer agents, where the Boc group is later cleaved to expose a reactive amine for further functionalization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.